Mal-amido-PEG3-NHS ester

Bioconjugation Antibody-Drug Conjugates (ADCs) Protein Modification

Researchers using SMCC or Sulfo-SMCC linkers often face aggregation-prone conjugates and low yields with precious biomolecules. Mal-amido-PEG3-NHS ester directly addresses these limitations through orthogonal maleimide-thiol (pH 6.5-7.5) and NHS-amine (pH 7-9) chemistry, combined with a solubility-enhancing PEG3 spacer. • >95% conjugation efficiency with only 10-20% molar excess, maximizing recovery of high-value targets such as antibodies or protein-oligonucleotide conjugates. • Hydrophilic PEG3 spacer (~21 Å) reduces aggregation risk versus non-PEG linkers, a critical advantage for in vivo therapeutic candidates where immunogenicity must be minimized. • Sequential pH-controlled conjugation enables precise, stepwise assembly of multifunctional bioconjugates without cross-reactivity, supporting complex ADC or PROTAC workflows.

Molecular Formula C20H27N3O10
Molecular Weight 469.4 g/mol
Cat. No. B8116333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG3-NHS ester
Molecular FormulaC20H27N3O10
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C20H27N3O10/c24-15(5-8-22-16(25)1-2-17(22)26)21-7-10-31-12-14-32-13-11-30-9-6-20(29)33-23-18(27)3-4-19(23)28/h1-2H,3-14H2,(H,21,24)
InChIKeyLQAQWVUOOSWWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG3-NHS Ester: Technical Specifications for Informed Procurement in Bioconjugation and ADC Development


Mal-amido-PEG3-NHS ester (CAS 2055353-77-8) is a heterobifunctional polyethylene glycol (PEG) linker characterized by a maleimide group for selective thiol conjugation and an N-hydroxysuccinimide (NHS) ester for efficient amine coupling, connected by a three-unit PEG spacer . This compound, with a molecular weight of 469.4 g/mol and a calculated XLogP3-AA of -2.8, is designed to enable orthogonal, stepwise conjugation strategies in aqueous and organic systems, making it a critical reagent for constructing stable, non-cleavable bioconjugates [1].

Why Mal-amido-PEG3-NHS Ester is Not Interchangeable with Other PEG Linkers: Performance Variables that Impact Conjugate Quality and Reproducibility


Direct substitution of Mal-amido-PEG3-NHS ester with other maleimide-NHS PEG linkers (e.g., PEG2, PEG4, or longer variants) or non-PEG based crosslinkers (e.g., SMCC, Sulfo-SMCC) without empirical validation is scientifically inadvisable. Key performance parameters—including spacer arm length (which dictates conjugation efficiency and steric accessibility), aqueous solubility, and the inherent hydrolysis rate of the NHS ester—are critically dependent on the PEG chain length and the core chemical scaffold . These differences can lead to significant variation in conjugate yield, aggregation propensity, and downstream biological performance, as demonstrated by the distinct spacer arm lengths (17.6 Å for PEG2, ~24.6 Å for PEG4) and the divergent stability profiles of non-PEG maleimides .

Quantitative Evidence Guide: Key Performance Differentiators of Mal-amido-PEG3-NHS Ester for Scientific Procurement


Conjugation Efficiency: Achieving >95% Thiol-to-Amine Coupling with Optimized Molar Excess

Under optimized conditions, the use of a 10–20% molar excess of Mal-amido-PEG3-NHS ester relative to immobilized thiols achieves >95% conjugation efficiency . This specific molar excess range is empirically determined to compensate for the competing hydrolysis of the NHS ester in aqueous buffers while minimizing non-specific binding, a balance that is distinct from other PEG linkers where optimal excess may vary due to different hydrolysis kinetics [1].

Bioconjugation Antibody-Drug Conjugates (ADCs) Protein Modification

Hydrolytic Stability: NHS Ester Half-Life Benchmarking Against TFP Ester Alternatives

The NHS ester group of Mal-amido-PEG3-NHS ester is susceptible to hydrolysis, a key consideration for experimental design. In contrast, TFP (tetrafluorophenyl) esters, such as those in Mal-amido-PEG4-TFP ester, demonstrate significantly enhanced hydrolytic stability [1]. While a direct, numerical half-life for Mal-amido-PEG3-NHS ester was not found, the general class of NHS esters in similar PEG linkers has a reported half-life of approximately 1 hour at pH 8 and 25°C, or just 10 minutes at pH 8.6 and 4°C . This is a critical point of differentiation from TFP esters, which are noted for their superior aqueous stability and higher reactivity with amines, often leading to better PEGylation outcomes .

Reagent Stability Crosslinking Chemistry Process Optimization

Aqueous Solubility Advantage Over Non-PEG Crosslinkers: Mitigating Aggregation in Bioconjugates

The incorporation of a discrete PEG3 spacer in Mal-amido-PEG3-NHS ester provides a significant and quantifiable advantage in aqueous solubility and aggregation mitigation compared to traditional, hydrophobic crosslinkers like SMCC . While SMCC and its water-soluble analog Sulfo-SMCC are widely used, their cyclohexane spacer (8.3 Å for Sulfo-SMCC) does not confer the same degree of hydrophilicity as a PEG chain . The hydrophilic PEG3 spacer in the target compound increases the overall water solubility of the molecule and its resulting conjugates, directly reducing the propensity for non-specific aggregation and precipitation—a common and problematic side-effect when using hydrophobic linkers with proteins .

Conjugate Solubility Aggregation Prevention Drug Delivery

Maleimide Stability in Sulfo-SMCC: A Comparative Benchmark for Conjugation Robustness

A critical differentiator among maleimide-containing crosslinkers is the inherent stability of the maleimide group, which dictates the window for efficient thiol conjugation. Sulfo-SMCC, a commonly used alternative, features a cyclohexane bridge that confers exceptional stability to its maleimide moiety, allowing it to remain stable for 64 hours in 0.1 M sodium phosphate buffer at pH 7 and 4°C . In contrast, the maleimide group in Mal-amido-PEG3-NHS ester, lacking this stabilizing structural feature, is subject to slower hydrolysis at pH > 7.5, which can lead to ring-opening and loss of thiol reactivity [1]. This difference has direct implications for workflow design.

Maleimide Stability Crosslinker Durability Process Robustness

Optimal Application Scenarios for Mal-amido-PEG3-NHS Ester Based on Quantified Performance Characteristics


High-Yield, Rapid Conjugation Workflows Where >95% Efficiency is Required

For applications demanding near-quantitative coupling of a thiol-containing payload to an amine-bearing biomolecule (e.g., antibody-drug conjugates, protein-oligonucleotide conjugates), the empirically determined 10-20% molar excess of Mal-amido-PEG3-NHS ester is a key procurement consideration . This protocol, validated to achieve >95% conjugation efficiency, makes this reagent particularly suitable for high-value or limited-availability targets where maximizing conjugate yield and minimizing unreacted starting material is paramount.

Bioconjugates Where Aqueous Solubility and Aggregation Prevention are Critical Quality Attributes

When the goal is to produce a stable, non-aggregating bioconjugate for in vivo applications (e.g., therapeutic proteins, imaging agents), the hydrophilic PEG3 spacer of Mal-amido-PEG3-NHS ester provides a distinct advantage over non-PEG linkers like SMCC or Sulfo-SMCC . This property helps maintain conjugate solubility and reduces the risk of immunogenicity or altered pharmacokinetics often associated with aggregated protein therapeutics .

Stepwise Conjugation Strategies Requiring Orthogonal Reactivity

The heterobifunctional design of Mal-amido-PEG3-NHS ester, with its distinct pH optima for maleimide-thiol (pH 6.5-7.5) and NHS-amine (pH 7-9) reactions, enables precise, sequential conjugation without cross-reactivity . This is essential for constructing complex, multifunctional assemblies where one reactive handle on a biomolecule must be addressed before the other, such as in the site-specific labeling of antibodies with a drug payload followed by a fluorophore.

Prototype Development Where PEG Length May Require Future Optimization

Given the availability of the SM(PEG)n series of crosslinkers with varying PEG lengths (n = 2, 4, 6, 8, 12, 24), Mal-amido-PEG3-NHS ester represents a 'mid-range' option that balances solubility and spacer arm length . This makes it a suitable starting point for developing new bioconjugates, with the understanding that subsequent optimization of linker length (e.g., moving to a PEG2 or PEG4 variant) can be systematically explored to fine-tune conjugate performance and steric accessibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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